
CAS number 556-33-2 research applications

Author: BenchChem Technical Support Team. Date: December 2025

Compound of Interest

Compound Name: H-Gly-Gly-Gly-OH

Cat. No.: B1329560 Get Quote

An In-depth Technical Guide to the Research Applications of Triglycine (CAS 556-33-2)

For Researchers, Scientists, and Drug Development Professionals

Abstract
Triglycine (Gly-Gly-Gly), identified by CAS number 556-33-2, is a simple tripeptide with a

growing footprint in diverse areas of scientific research. Initially utilized as a model peptide for

fundamental biophysical and biochemical studies, its applications have expanded into

sophisticated domains such as drug delivery, enzyme crystallography, and metal ion chelation.

This technical guide provides a comprehensive overview of the core research applications of

Triglycine, presenting key quantitative data, detailed experimental protocols, and visual

representations of associated workflows and signaling pathways to support its use in advanced

research and development.

Chemical and Physical Properties
Triglycine is a tripeptide composed of three glycine residues linked by peptide bonds.[1] Its

simple, achiral structure, lacking bulky side chains, makes it an ideal model for studying the

fundamental properties of the peptide backbone.
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Property Value Reference

IUPAC Name

2-[2-(2-

aminoacetamido)acetamido]ac

etic acid

[2][3]

Synonyms
Gly-Gly-Gly,

Glycylglycylglycine
[1][4][5]

Molecular Formula C₆H₁₁N₃O₄ [4]

Molecular Weight 189.17 g/mol [1][4]

Appearance White crystalline powder [5][6]

Melting Point 240 - 250 °C [5][6]

Solubility Soluble in water [7]

Core Research Applications
Linker in Antibody-Drug Conjugates (ADCs)
Triglycine has emerged as a promising peptide linker in the design of antibody-drug conjugates

(ADCs).[4][5] Its utility lies in its ability to be efficiently cleaved within the lysosomal

compartment of cancer cells, leading to the specific release of cytotoxic payloads.

A novel triglycyl peptide linker (CX) was developed for maytansinoid ADCs.[5] This linker was

designed to undergo a single peptide bond cleavage in lysosomes to release the cytotoxic

drug.[5] Comparative studies with a non-cleavable SMCC linker demonstrated that the triglycyl-

linked ADC (CX ADC) exhibited similar or significantly enhanced cytotoxic activity across

various cancer cell lines, including a multidrug-resistant line.[5]

Quantitative Data: In Vitro Cytotoxicity of Anti-EpCAM ADCs
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Cell Line CX ADC IC₅₀ (ng/mL) SMCC ADC IC₅₀ (ng/mL)

HCT116 0.1 0.5

HT-29 0.5 5

NCI-N87 1 >100

Experimental Protocol: Synthesis of Triglycyl Linker-Maytansinoid ADC

Linker-Drug Conjugation: The thiol-bearing maytansinoid (DM1) is reacted with the

maleimide group of the heterobifunctional triglycyl linker (CX) to form the linker-DM1 adduct.

[5]

Antibody Conjugation: The linker-DM1 adduct is then conjugated to the lysine residues of the

antibody (e.g., anti-EpCAM) to generate the ADC with an average drug-to-antibody ratio

(DAR) of 3-4.[5]

Purification: The resulting ADC is purified to remove unconjugated antibody and small

molecule components.

Experimental Workflow: ADC Synthesis and Action

ADC Synthesis

Mechanism of Action

Antibody

Antibody-Drug ConjugateTriglycine Linker
(CX)

Cytotoxic Drug
(e.g., Maytansinoid)

ADC binds to
Tumor Cell Receptor

Internalization
via Endocytosis

Lysosomal
Trafficking Linker Cleavage Drug Release Cell Death

(Apoptosis)
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Click to download full resolution via product page

Caption: Workflow of ADC synthesis and its mechanism of action.

Crystallographic Tool for Enzyme Active Site Mapping
The simple and flexible nature of Triglycine makes it an effective tool in X-ray crystallography

for elucidating the substrate recognition sites of enzymes.[8][9] By soaking crystals of a target

enzyme with Triglycine, its binding conformation can reveal key interactions within the active

site, providing a scaffold for the design of more complex and specific inhibitors in fragment-

based drug design.[8][10]

A notable example is the determination of the crystal structure of Parengyodontium album

Proteinase K in complex with Triglycine to a resolution of 1.4 Å.[8][9] The study revealed two

distinct bound conformations of Triglycine at the substrate recognition site, with its backbone

forming stable interactions with the β5-α4 and α5-β6 loops of the enzyme.[8][9]

Quantitative Data: Crystallographic Data and Refinement Statistics

Parameter Value Reference

Resolution (Å) 1.4 [8][9]

Space group P2₁ [9]

Rwork 18.22% [9]

Rfree 21.81% [9]

Experimental Protocol: Crystallization of Proteinase K with Triglycine

Protein Preparation: Proteinase K is dissolved and resuspended in 50 mM HEPES-NaOH

(pH 7.0).[8]

Crystallization: Crystals are grown at 22 °C using the hanging-drop vapor diffusion method

by mixing 1 µL of the protein solution (30 mg/mL) with 1 µL of a reservoir solution (0.1 M Tris-

HCl at pH 8.0 and 2.0 M ammonium sulfate).[8]
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Soaking: Suitable crystals are soaked by adding 2 µL of a 0.3 M Triglycine solution to the

crystallization drop and incubating for 30 minutes.[8]

Data Collection and Refinement: X-ray diffraction data are collected from the soaked

crystals, and the structure is solved and refined.[9]

Logical Relationship: Fragment-Based Drug Design using Triglycine
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Caption: Using Triglycine in FBDD to identify binding sites.

Metal Ion Chelation
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Triglycine acts as an effective chelating agent for various metal ions, particularly copper(II).[2]

[11][12][13] This property is relevant in contexts ranging from biochemical studies of

metalloproteins to the development of agents for metal detoxification. The peptide backbone

and terminal amino and carboxyl groups of Triglycine provide multiple coordination sites for

metal binding.

Theoretical studies using density functional theory have been employed to calculate the

binding energies of Triglycine with copper(I) and silver(I) ions in the gas phase.[2][11] These

studies provide quantitative insights into the stability and structure of the resulting metal-

peptide complexes.

Quantitative Data: Calculated Gas-Phase Binding Energies of Metal-Triglycine Complexes

Metal Ion Binding Energy (kcal/mol) Reference

Cu⁺ > Ag⁺ [2][11]

Ag⁺
(Specific value not provided in

abstract)
[2][11]

Experimental Protocol: Characterization of Metal-Triglycine Complexes by UV-Vis

Spectroscopy

This protocol is adapted from a study on gold and copper complexes with glycine and cyanide.

[14]

Solution Preparation: Prepare a series of solutions with varying ratios of Triglycine to the

metal ion of interest, keeping the total molar concentration and volume constant.[14]

Spectrophotometric Measurement: Measure the absorbance of each solution across a

wavelength range of 250-800 nm using a UV-Vis spectrophotometer.[14]

Job's Plot Analysis: Construct a Job's plot by graphing the absorbance versus the mole

fraction of the ligand. The mole fraction at which the maximum absorbance occurs indicates

the stoichiometry of the metal-ligand complex.[14]

Neurotransmitter and Antioxidant Research
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While direct research on Triglycine as a neurotransmitter is limited, its constituent amino acid,

glycine, is a major inhibitory neurotransmitter in the central nervous system and also acts as a

co-agonist at NMDA receptors.[15][16][17][18] It is plausible that Triglycine could modulate

neuronal activity, and this represents an area for further investigation.

Similarly, the antioxidant properties of Triglycine are an emerging area of interest.[19] Standard

in vitro antioxidant assays can be employed to quantify its radical scavenging and reducing

capabilities.

Experimental Protocol: DPPH Radical Scavenging Assay

This is a general protocol for assessing antioxidant activity.[6][7][20]

Reagent Preparation: Prepare a 0.1 mM solution of 2,2-diphenyl-1-picrylhydrazyl (DPPH) in

methanol.[6]

Sample Preparation: Prepare serial dilutions of Triglycine in a suitable solvent.

Assay: In a 96-well plate, mix 100 µL of the DPPH solution with 100 µL of each Triglycine

dilution.[6]

Incubation: Incubate the plate in the dark at room temperature for 30 minutes.[6]

Measurement: Measure the absorbance at 517 nm. A decrease in absorbance indicates

radical scavenging activity.[6]

Calculation: Calculate the percentage of radical scavenging activity and determine the IC₅₀

value.[20]

Hypothetical Signaling Pathway: Glycinergic Neurotransmission
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Caption: Hypothetical signaling pathway for Triglycine.

Conclusion
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Triglycine (CAS 556-33-2) has transcended its role as a simple model peptide to become a

versatile tool in modern biochemical and pharmaceutical research. Its applications as a

cleavable linker in ADCs and as a probe in enzyme crystallography highlight its potential in the

development of novel therapeutics and the fundamental understanding of biological processes.

Further exploration of its metal chelating, neurotransmitter, and antioxidant properties is

warranted to fully realize its utility. The data and protocols presented in this guide serve as a

foundational resource for researchers seeking to incorporate Triglycine into their experimental

workflows.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]
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